molecular formula C12H14FN B13351915 6'-Fluorospiro[cyclopentane-1,3'-indoline]

6'-Fluorospiro[cyclopentane-1,3'-indoline]

Katalognummer: B13351915
Molekulargewicht: 191.24 g/mol
InChI-Schlüssel: VHXCJIBTHPSWCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Fluorospiro[cyclopentane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indoline moiety with a fluorine atom at the 6’ position. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and structural complexity .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

6’-Fluorospiro[cyclopentane-1,3’-indoline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indoline derivatives .

Wirkmechanismus

The mechanism of action of 6’-Fluorospiro[cyclopentane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6’-Fluorospiro[cyclopentane-1,3’-indoline] is unique due to the presence of the fluorine atom at the 6’ position, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H14FN

Molekulargewicht

191.24 g/mol

IUPAC-Name

6-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C12H14FN/c13-9-3-4-10-11(7-9)14-8-12(10)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2

InChI-Schlüssel

VHXCJIBTHPSWCL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CNC3=C2C=CC(=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.